molecular formula C14H13N3O2 B12950587 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide CAS No. 62366-84-1

2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide

Cat. No.: B12950587
CAS No.: 62366-84-1
M. Wt: 255.27 g/mol
InChI Key: YRSUASLDIAHXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic compound that features both an imidazole ring and a benzamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the combination of the imidazole ring and the benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Properties

CAS No.

62366-84-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-N-prop-2-enylbenzamide

InChI

InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19)

InChI Key

YRSUASLDIAHXGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.